molecular formula C10H11ClINO B8173721 2-Chloro-6-iodo-N-isopropylbenzamide

2-Chloro-6-iodo-N-isopropylbenzamide

Cat. No.: B8173721
M. Wt: 323.56 g/mol
InChI Key: GJPSTQBNOZRDBX-UHFFFAOYSA-N
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Description

2-Chloro-6-iodo-N-isopropylbenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with chlorine and iodine at the 2- and 6-positions, respectively, and an isopropyl group attached to the nitrogen atom. Its molecular formula is C₁₀H₁₁ClINO, with a molecular weight of 323.35 g/mol. The iodine atom introduces significant steric bulk and polarizability, while the isopropyl group contributes to lipophilicity. These structural features influence its physicochemical properties, such as solubility and reactivity, and may confer unique biological activity compared to analogs.

Properties

IUPAC Name

2-chloro-6-iodo-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClINO/c1-6(2)13-10(14)9-7(11)4-3-5-8(9)12/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPSTQBNOZRDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC=C1I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-iodo-N-isopropylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-iodoaniline and isopropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Amidation Reaction: The key step in the synthesis is the amidation reaction, where the amine group of isopropylamine reacts with the carboxylic acid derivative of 2-chloro-6-iodoaniline to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-6-iodo-N-isopropylbenzamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale of production, either batch or continuous flow reactors may be used.

    Purification Steps: The crude product is typically purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-iodo-N-isopropylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions tailored to the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogens, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-6-iodo-N-isopropylbenzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodo-N-isopropylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Chloro-6-iodo-N-isopropylbenzamide with three structurally analogous benzamides, focusing on substituent effects, molecular properties, and available experimental data.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Chloro-6-iodo-N-isopropylbenzamide Not provided C₁₀H₁₁ClINO 323.35 Cl (2-position), I (6-position), N-isopropyl High molecular weight; predicted low water solubility due to iodine
2-Chloro-6-methyl-N-phenylbenzamide 42753-80-0 C₁₄H₁₂ClNO 245.45 Cl (2-position), CH₃ (6-position), N-phenyl Lower molecular weight; phenyl group enhances aromatic interactions
N-(3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide 1386861-46-6 C₂₄H₁₈ClN₃O₄S 480.93 Thiophene, dioxoisoindolinyl, ethyl Complex structure; high lipophilicity due to heterocycles
2-Chloro-N-(2-ethyl-6-methylphenyl)benzamide 81230-30-0 C₁₆H₁₆ClNO 273.76 Cl (2-position), ethyl/methyl (aromatic), N-benzamide Moderate molecular weight; ethyl/methyl groups reduce steric hindrance

Key Observations:

Substituent Effects on Molecular Weight and Solubility: The iodine atom in 2-Chloro-6-iodo-N-isopropylbenzamide significantly increases its molecular weight (323.35 g/mol) compared to analogs like 2-Chloro-6-methyl-N-phenylbenzamide (245.45 g/mol) . Iodine’s polarizability and size likely reduce water solubility, whereas methyl or phenyl groups in analogs may improve solubility in organic solvents.

Functional Group Diversity :

  • The compound with CAS 1386861-46-6 incorporates a thiophene ring and dioxoisoindolinyl moiety, enhancing its structural complexity and likely altering electronic properties compared to simpler benzamides .
  • In 2-Chloro-N-(2-ethyl-6-methylphenyl)benzamide (CAS 81230-30-0), the ethyl and methyl groups on the aromatic ring create a less bulky structure, which may improve synthetic accessibility .

Spectroscopic and Analytical Data: While direct data for 2-Chloro-6-iodo-N-isopropylbenzamide are unavailable, analogs such as those in exhibit characteristic IR peaks for sulfonyl (1330–1160 cm⁻¹) and cyano (2235 cm⁻¹) groups, suggesting that similar techniques could be applied to confirm the target compound’s structure .

Implications of Structural Differences

  • Reactivity : The iodine atom in 2-Chloro-6-iodo-N-isopropylbenzamide may participate in halogen bonding, a feature absent in chloro- or methyl-substituted analogs. This could enhance interactions with biomolecular targets.
  • Synthetic Challenges : Introducing iodine often requires specialized reagents (e.g., iodonium salts), making synthesis more complex compared to methyl or ethyl derivatives.
  • Biological Relevance : Bulkier substituents (e.g., isopropyl vs. phenyl) may reduce membrane permeability but improve target specificity due to steric effects.

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